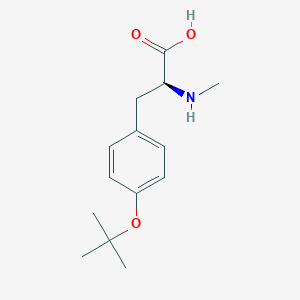

H-MeTyr(tBu)-OH

Description

Contextualization within Protected Amino Acid Derivatives

In peptide synthesis, the controlled, sequential addition of amino acids to form a specific peptide chain is paramount. This process requires the temporary masking of reactive functional groups to prevent unwanted side reactions. iris-biotech.de The use of "protecting groups" is a fundamental strategy in organic synthesis, and it is absolutely essential for the construction of polyfunctional molecules like peptides. researchgate.net H-MeTyr(tBu)-OH is a prime example of a protected amino acid derivative, incorporating features that fit within established synthetic strategies.

The two key protective modifications in H-MeTyr(tBu)-OH are:

The tert-butyl (tBu) group: This bulky group shields the reactive hydroxyl (-OH) function of the tyrosine side chain. peptide.com The tBu group is an acid-labile protecting group, meaning it is stable under the basic and neutral conditions used during peptide chain elongation but can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deseplite.com This characteristic makes it compatible with the most common orthogonal protection strategy in modern solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy. iris-biotech.deseplite.com In this approach, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while permanent side-chain protecting groups like tBu are acid-labile. seplite.com

The N-methyl (Me) group: While not a protecting group in the traditional sense of being removed later, the N-methylation of the alpha-amino group serves a crucial purpose. It modifies the properties of the resulting peptide backbone. enamine.netmerckmillipore.com However, from a synthetic standpoint, its presence introduces steric hindrance, which can make the subsequent coupling of the next amino acid more challenging. scielo.org.mxpeptide.com

The design of H-MeTyr(tBu)-OH, therefore, provides a pre-modified building block ready for incorporation into peptide chains using established synthetic protocols, particularly Fmoc-based SPPS. chemicalbook.insigmaaldrich.com

Significance in Peptide Chemistry and Bio-organic Synthesis

The strategic incorporation of H-MeTyr(tBu)-OH into a peptide sequence imparts significant and desirable changes to the final molecule's biological and pharmacokinetic properties. This makes it a highly valuable tool in drug discovery and bio-organic synthesis. scielo.org.mx

The significance of its structural features includes:

Enhanced Proteolytic Stability: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, enzymes that degrade peptides. This modification dramatically increases the stability of the adjacent amide bond, leading to a longer in-vivo half-life for the peptide therapeutic. enamine.netmerckmillipore.com

Improved Membrane Permeability and Solubility: N-methylation can disrupt the hydrogen-bonding network that often leads to peptide aggregation, thereby increasing solubility. merckmillipore.com By blocking a hydrogen bond donor site, it can also increase lipophilicity, which may enhance the peptide's ability to cross cell membranes—a major hurdle in peptide drug development. scielo.org.mxnih.gov

Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone. scielo.org.mx This can help to lock the peptide into a specific three-dimensional shape that is optimal for binding to its biological target, potentially increasing potency and selectivity. merckmillipore.comnih.gov

The tert-butyl group's significance lies in enabling the clean and efficient synthesis of peptides containing this modified residue. It prevents the tyrosine side chain's hydroxyl group from undergoing unwanted reactions during the coupling steps. peptide.com In Fmoc chemistry, the tBu ether is the preferred protecting group for the tyrosine sidechain. peptide.com Thus, H-MeTyr(tBu)-OH is not just a modified amino acid but a carefully designed synthetic intermediate that facilitates the creation of advanced peptidomimetics with improved therapeutic potential.

Scope and Research Trajectory of H-MeTyr(tBu)-OH Studies

Research involving H-MeTyr(tBu)-OH and similar N-methylated amino acids is focused on the rational design of peptide-based therapeutics. The trajectory of these studies has moved from simple incorporation to sophisticated "N-methyl scanning," where researchers systematically replace residues in a known bioactive peptide with their N-methylated counterparts to probe structure-activity relationships (SAR). nih.gov This approach helps to identify key positions where N-methylation can enhance stability and permeability without compromising biological activity. scielo.org.mxnih.gov

The primary application of H-MeTyr(tBu)-OH is as a building block in peptide synthesis. Its Nα-Fmoc protected version, Fmoc-N-Me-Tyr(tBu)-OH, is a commercially available reagent used in automated and manual Fmoc-SPPS. chemicalbook.insigmaaldrich.com The use of this reagent is documented in the synthesis of complex peptide structures. google.com

However, the incorporation of N-methylated residues like H-MeTyr(tBu)-OH is not without challenges. The increased steric bulk at the N-terminus slows down the coupling reaction. scielo.org.mx This has driven research into the development and application of more powerful coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are more effective at promoting amide bond formation with hindered amino acids. peptide.compeptide.comuni-kiel.de

The continued study and application of H-MeTyr(tBu)-OH underscore a key trend in medicinal chemistry: the modification of natural peptide structures to create more drug-like molecules with enhanced stability and bioavailability. nih.gov

Chemical Compound Data

Below are tables detailing the properties of H-MeTyr(tBu)-OH and related compounds.

Interactive Data Table: Properties of H-MeTyr(tBu)-OH and Related Derivatives

| Property | H-Tyr(tBu)-OH | Fmoc-N-Me-Tyr(tBu)-OH |

| Synonym | O-tert-Butyl-L-tyrosine | N-α-Fmoc-N-α-methyl-O-tert-butyl-L-tyrosine |

| CAS Number | 18822-59-8 peptide.com | 133373-24-7 nih.gov |

| Molecular Formula | C₁₃H₁₉NO₃ peptide.com | C₂₉H₃₁NO₅ nih.gov |

| Molecular Weight | 237.3 g/mol peptide.com | 473.6 g/mol nih.gov |

| IUPAC Name | (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid nih.gov |

Table of Mentioned Chemical Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| H-MeTyr(tBu)-OH | (S)-2-(methylamino)-3-(4-(tert-butoxy)phenyl)propanoic acid |

| L-Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| H-Tyr(tBu)-OH | (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoic acid peptide.com |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Boc | tert-Butoxycarbonyl wikipedia.org |

| TFA | Trifluoroacetic acid |

| Fmoc-N-Me-Tyr(tBu)-OH | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl-methylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| Fmoc-Val-MeTyr(tBu)-OH | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-valyl-N-methyl-O-(tert-butyl)-L-tyrosine google.com |

| O-Methyl-L-Tyrosine | (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid nih.gov |

| Di-tert-butyl dicarbonate | Boc anhydride (B1165640) wikipedia.org |

| Piperidine (B6355638) | Azinane |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15-4)13(16)17/h5-8,12,15H,9H2,1-4H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGJOSPCBLHAMK-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for H Metyr Tbu Oh

Strategies for N-Methylation and O-tert-Butylation in Tyrosine Derivatives

The synthesis of H-MeTyr(tBu)-OH necessitates the careful and selective introduction of both an N-methyl group and an O-tert-butyl ether. This requires a strategic application of protecting groups to prevent unwanted reactions at other functional sites within the tyrosine molecule.

Chemo-selective Protection Strategies for Tyrosine

The phenolic hydroxyl group of tyrosine is acidic and requires protection to prevent side reactions, such as O-alkylation, during peptide synthesis. mdma.ch The tert-butyl (tBu) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. caymanchem.comthieme-connect.de The use of Fmoc-Tyr(tBu)-OH is a standard approach in solid-phase peptide synthesis (SPPS) to prevent acylation of the tyrosine side chain. caymanchem.com

The choice of protecting groups for the amino and carboxyl functionalities is also critical. For solution-phase synthesis, the benzyloxycarbonyl (Z) group is a viable option for N-protection, while the carboxyl group can be protected as a methyl or benzyl (B1604629) ester. google.com In SPPS, the fluorenylmethyloxycarbonyl (Fmoc) group is the standard for N-terminal protection, which is cleaved under basic conditions. nih.gov The selection of these protecting groups must be orthogonal, meaning each can be removed without affecting the others, allowing for a controlled and sequential synthesis. thieme-connect.degoogle.com

For instance, a synthetic route could involve the protection of the tyrosine carboxyl group as a methyl ester, followed by N-protection with the Z-group. Subsequent O-tert-butylation can then be achieved, followed by selective deprotection steps to yield the desired intermediate. google.com

Methodologies for N-Methylation of Amino Acids

N-methylation of amino acids is a critical step that can be challenging due to the potential for over-methylation and racemization. Several methods have been developed to achieve mono-N-methylation with high efficiency and stereochemical fidelity.

One common approach involves the use of a temporary protecting group on the nitrogen that facilitates methylation. The o-nitrobenzenesulfonyl (o-NBS) group is frequently used for this purpose. The amino acid is first treated with o-NBS chloride, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.net The o-NBS group can then be cleanly removed under mild conditions.

Another strategy is the reductive amination of an N-protected amino aldehyde. This involves the conversion of the amino acid to the corresponding aldehyde, followed by reaction with methylamine (B109427) and a reducing agent.

The Fukuyama-Mitsunobu reaction offers a powerful method for the N-methylation of sulfonamides. This involves reacting an N-arylsulfonylated amino acid with an alcohol (in this case, methanol) in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netmdma.ch

A direct methylation approach using methyl iodide and a base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can also be employed. acs.orgcdnsciencepub.com However, careful control of reaction conditions is necessary to prevent di-methylation.

The following table summarizes various N-methylation methods:

| Method | Reagents | Key Features | References |

| o-NBS Methodology | o-NBS-Cl, Methylating Agent (e.g., MeI, (CH₃)₂SO₄), Base (e.g., DBU) | Efficient and practical for solid-phase synthesis. researchgate.net | researchgate.net |

| Fukuyama-Mitsunobu | PPh₃, DEAD/DIAD, MeOH | Effective for N-methylation of sulfonamides. mdma.ch | researchgate.netmdma.ch |

| Direct Methylation | MeI, NaH | Simple, but requires careful control to avoid over-methylation. cdnsciencepub.com | acs.orgcdnsciencepub.com |

| Reductive Amination | N-protected amino aldehyde, CH₃NH₂, Reducing Agent | Multi-step but can be effective. |

Total Synthesis Approaches to H-MeTyr(tBu)-OH

Solution-Phase Synthesis Protocols

Solution-phase synthesis offers flexibility and is often used for the preparation of amino acid derivatives on a larger scale. A typical solution-phase synthesis of H-MeTyr(tBu)-OH would involve a multi-step process. scielo.org.mx

One reported method begins with the esterification of L-tyrosine to its methyl ester hydrochloride. google.com The amino group is then protected with a Z-group. The phenolic hydroxyl is subsequently protected as a tert-butyl ether using isobutene in the presence of a strong acid catalyst. Saponification of the methyl ester yields Z-L-Tyr(tBu)-OH. The Z-group is then removed via hydrogenolysis to give H-L-Tyr(tBu)-OH. google.com The final N-methylation step can then be carried out using one of the methods described in section 2.1.2.

Alternatively, N-methylation can be performed earlier in the synthetic sequence. For example, N-Boc protected amino acids can be methylated using methyl iodide and sodium hydride. scielo.org.mx The Boc group can then be removed under acidic conditions.

The purification of intermediates in solution-phase synthesis is typically achieved by crystallization or column chromatography. scielo.org.mx

Solid-Phase Synthesis Adaptations and Considerations

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and can be adapted for the synthesis of modified amino acids. nih.gov The key advantage of SPPS is the simplification of purification, as excess reagents and byproducts are removed by simple washing of the solid support. nih.gov

For the synthesis of a peptide containing H-MeTyr(tBu)-OH, the pre-synthesized Fmoc-N-Me-Tyr(tBu)-OH building block is typically used. sigmaaldrich.compeptide.com This building block can be prepared in solution and then incorporated into the peptide chain on the solid support using standard coupling reagents.

Coupling of sterically hindered N-methylated amino acids can be challenging and may require specialized coupling reagents and longer reaction times to achieve high yields. peptide.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective for these difficult couplings. peptide.comcsic.es The progress of the coupling reaction should be carefully monitored. peptide.com

An alternative on-resin N-methylation strategy can also be employed. In this approach, the peptide is assembled on the solid support, and the N-methylation of the desired tyrosine residue is performed in situ. researchgate.net This typically involves the introduction of an o-NBS protecting group on the free amine of the resin-bound peptide, followed by methylation and subsequent removal of the o-NBS group. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of H-MeTyr(tBu)-OH. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

In N-methylation reactions, polar aprotic solvents like DMF and acetonitrile (B52724) generally give better results than nonpolar solvents. acs.org The choice of base can also significantly impact the reaction outcome. For instance, in the o-NBS methodology for N-methylation on a solid support, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to be efficient and cost-effective. researchgate.net

For solution-phase synthesis, optimizing the conditions for each step is critical. For example, in the tert-butylation of the phenolic hydroxyl group, the concentration of the acid catalyst and the reaction time can be adjusted to maximize the yield of the desired product while minimizing side reactions. google.com Similarly, in the final N-methylation step, careful control of the stoichiometry of the methylating agent and the reaction temperature can prevent over-methylation. cdnsciencepub.com

Recent advancements have focused on developing more sustainable and efficient methods. For example, the use of dimethyl carbonate (DMC) in an acid-assisted system has been reported as a green and highly efficient method for the N-methylation and O-methylation of various amino acids, with high conversions and yields. rsc.org

Furthermore, in solid-phase synthesis, the use of optimized coupling protocols, such as double coupling or the use of highly efficient coupling reagents, can significantly improve the incorporation of sterically hindered N-methylated amino acids. csic.es The development of modified ribosomes and the use of elongation factor P have also shown promise in enhancing the ribosomal incorporation of N-methylated amino acids, which could open new avenues for the biosynthesis of N-methylated peptides. nih.govacs.org

Catalyst Systems and Solvent Effects

The synthesis of H-MeTyr(tBu)-OH and related N-alkylated amino acid derivatives involves several critical steps where the choice of catalyst and solvent significantly influences the reaction's outcome. The selection is pivotal for achieving high yields, minimizing side reactions, and ensuring the stability of protecting groups.

Catalyst Systems: Catalysts are central to key transformations in the synthesis, particularly in hydrogenation and N-alkylation steps.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenolysis, a common step for removing benzyl-type protecting groups that might be used earlier in a synthetic route before the final N-methylation and O-tert-butylation steps. google.com

Iridium Complexes: For transfer hydrogenation reactions, iridium complexes have proven to be effective precatalysts. mdpi.com The activity of these catalysts can be finely tuned by the choice of ligands, such as N-heterocyclic carbenes (NHCs) and phosphines. mdpi.com For instance, the coordination of PPh₃ to an iridium center has been shown to remarkably increase catalytic activity in the hydrogenation of ketones, a reaction analogous to reductive amination pathways for N-alkylation. mdpi.com

Reductive Amination Reagents: The N-methylation of the parent amino acid ester is often achieved via reductive amination. This process can utilize reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is a mild and selective reducing agent suitable for this transformation. researchgate.net

Solvent Effects: The solvent is not merely an inert medium but an active participant that can dictate reaction rates, selectivity, and even the catalyst's stability. mdpi.comcsic.es

Polarity and Solubility: Solvents are chosen based on their ability to dissolve reactants and intermediates. Common solvents in the synthesis of tyrosine derivatives include methanol, dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (THF), and ethyl acetate (B1210297). google.combiocrick.com The polarity of the solvent can impact the reaction; for example, reducing solvent polarity can sometimes enhance the loading of active components on a catalyst carrier but can also reduce the solubility of the active component if taken to an extreme. nih.gov

Influence on Reaction Pathways: The choice of solvent can prevent undesirable side reactions. In sequential epoxidation-hydrogenolysis reactions, chlorinated impurities in solvents like α,α,α-trifluorotoluene can lead to the formation of chlorohydrin byproducts. csic.es Similarly, using trifluoroethanol (TFE) can produce acid traces that cause unwanted epoxide opening. csic.es This underscores the need to select solvents that are stable under the reaction conditions and free from detrimental impurities. Isobutyl acetate was identified as a suitable alternative in one such case. csic.es

Synergistic Effects with Catalysts: Reaction rates can show a strong dependence on the solvent composition, indicating a preferential solvation of the catalytically active species. mdpi.com In some multicomponent reactions, beneficial solvent effects have been linked to the physicochemical properties of the solvents, highlighting the importance of factors like the hydrogen-bonding network. mdpi.com Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically influence a wide range of transition metal-catalyzed reactions, sometimes by activating substrates or deactivating poisonous nucleophiles. chemrxiv.org

| Catalyst System | Solvent(s) | Reaction Step | Observed Effects & Findings | Reference |

|---|---|---|---|---|

| Pd/C | Methanol | Hydrogenolysis (Deprotection) | Effective for removing certain protecting groups under hydrogen atmosphere at moderate temperatures (e.g., 25°C). | google.com |

| NaBH(OAc)₃ | CHCl₃ (Chloroform) | Reductive Amination (N-alkylation) | Mild and selective conditions for forming the N-alkyl bond. | researchgate.net |

| [Ir(cod)(NHC)(PR₃)] | 2-Propanol/Water | Transfer Hydrogenation | Reaction rates are highly dependent on water concentration, indicating strong solvent effects on the catalyst. | mdpi.com |

| Pd(PPh₃)₂Cl₂ | DMF | Stille Cross-Coupling | Anhydrous DMF is used for coupling reactions to build the carbon skeleton. | nih.gov |

| t-BuBrettPhos Pd G3 | Toluene | N-Arylation | Mild reaction conditions suitable for arylating amino acid esters with minimal racemization. | acs.org |

Stereochemical Control and Purity Considerations

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount during the synthesis of H-MeTyr(tBu)-OH to ensure that the final product is the desired L-enantiomer. Epimerization, the conversion of the L-form to the D-form, can occur under harsh conditions, particularly those involving strong bases or high temperatures.

Stereochemical Control: The prevention of racemization is a key challenge addressed by careful selection of reagents and reaction conditions.

Starting Material: The synthesis must begin with an enantiomerically pure starting material, L-tyrosine.

Mild Reaction Conditions: The use of strong bases can readily cause racemization of amino acid esters. acs.org Therefore, synthetic steps are designed to use mild bases or, in some cases, base-free coupling conditions. acs.orgnih.gov For example, a method for N-arylation of amino acid esters was developed using mild conditions that result in minimal racemization. acs.org

Coupling Reagents: In peptide synthesis, the choice of coupling reagent is critical. Reagent combinations such as N,N′-diisopropylcarbodiimide (DIC) and N-hydroxy-benzotriazole (HOBt) have been found to be effective in suppressing racemization during the formation of peptide bonds. nih.gov Additives like copper(II) chloride (CuCl₂) can also be employed to minimize loss of stereochemical purity. nih.gov

pH Control: In aqueous environments, careful control of pH is essential. A patented method for a related compound, Fmoc-L-Tyr(tBu)-OH, highlights controlling the pH at specific values during different stages of the synthesis to prevent the formation of the D-enantiomer. google.com

Purity Considerations: After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any byproducts. The purity of the final compound is typically assessed using a combination of analytical techniques.

Purification Methods: The primary method for purifying amino acid derivatives like H-MeTyr(tBu)-OH is chromatography. Flash silica (B1680970) gel column chromatography is often used for initial purification of intermediates. researchgate.net For final high-purity products, High-Performance Liquid Chromatography (HPLC) is the standard method. researchgate.netnih.gov

Purity Analysis: The purity of the final compound and intermediates is confirmed using analytical HPLC, which can separate the desired product from impurities. nih.gov The integrated peak areas in the chromatogram are used to determine the relative purity. nih.gov The identity and structural integrity of the compound are confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netgoogle.com

| Aspect | Method/Strategy | Purpose | Reference |

|---|---|---|---|

| Stereochemical Control | Use of mild bases (e.g., Na₂CO₃) and controlled pH | To prevent epimerization of the α-carbon during reaction steps. | google.comacs.org |

| Low reaction temperatures (e.g., 0°C) | To slow down the rate of racemization relative to the desired reaction. | nih.gov | |

| Use of specific coupling reagents (e.g., DIC/HOBt) | To minimize racemization during amide bond formation. | nih.gov | |

| Purification | Flash Column Chromatography | To purify intermediates on a larger scale. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | To achieve high purity for the final product and for analytical assessment. | nih.gov | |

| Analysis | Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and stereochemistry. | google.com |

| Mass Spectrometry (MS) | To confirm the molecular weight of the product. | google.com |

Green Chemistry Principles in H-MeTyr(tBu)-OH Synthesis

The application of green chemistry principles to the synthesis of complex molecules like H-MeTyr(tBu)-OH is crucial for minimizing environmental impact and improving economic viability. solubilityofthings.com This involves a holistic approach to process design, from the choice of starting materials to the final purification steps. solubilityofthings.comacs.org

Waste Prevention and Atom Economy: A primary goal is to design synthetic routes that prevent waste rather than treating it after it has been created. acs.org This is closely related to the principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.orgacs.org Catalytic processes are inherently superior to stoichiometric ones in this regard, as catalysts are used in small amounts and can be recycled, generating far less waste. acs.org

Safer Solvents and Auxiliaries: Solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental impact. skpharmteco.com Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. acs.orgskpharmteco.com This involves replacing hazardous solvents such as dichloromethane (CH₂Cl₂), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) with greener alternatives. skpharmteco.com The ideal solvent should be effective for the chemistry, have low toxicity, require minimal energy for handling, and have a small environmental life cycle impact. skpharmteco.com

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy requirements by being conducted at ambient temperature and pressure whenever possible. solubilityofthings.comacs.org This reduces both the environmental footprint and the operational costs of the synthesis.

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because of their high selectivity and ability to be used in small quantities. acs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly advantageous from a green chemistry perspective. csic.es

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. acs.orgacs.org While protecting groups like the tert-butyl group in H-MeTyr(tBu)-OH are often essential for selectivity, synthetic strategies that reduce the number of protection/deprotection cycles are considered greener.

| Green Chemistry Principle | Application Strategy in Synthesis | Benefit | Reference |

|---|---|---|---|

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. Using catalytic over stoichiometric reagents. | Reduces the amount of waste that needs to be treated and disposed of. | solubilityofthings.comacs.org |

| Atom Economy | Choosing addition reactions over substitution or elimination reactions where possible. | Maximizes the efficiency of raw material use. | acs.orgacs.org |

| Safer Solvents & Auxiliaries | Replacing solvents like CH₂Cl₂, DMF, and NMP with greener alternatives (e.g., isobutyl acetate, 2-methyl-THF). | Reduces environmental impact and improves worker safety. | csic.esskpharmteco.com |

| Design for Energy Efficiency | Developing catalytic processes that operate at or near ambient temperature and pressure. | Lowers energy consumption and associated costs/emissions. | solubilityofthings.comacs.org |

| Catalysis | Employing highly efficient and recyclable catalysts (e.g., heterogeneous Pd/C) for hydrogenation and other steps. | Increases reaction rates, improves selectivity, and reduces waste from stoichiometric reagents. | csic.esacs.org |

| Reduce Derivatives | Designing a synthetic route that minimizes the number of protection/deprotection steps. | Saves time, reduces reagent use, and generates less waste. | acs.org |

Chemical Reactivity and Transformative Chemistry of H Metyr Tbu Oh

Reactions Involving the N-Terminal Amine Functionality

The secondary amine at the alpha-carbon is a key site for chain elongation in peptide synthesis. Its nucleophilicity, though slightly attenuated by the steric hindrance of the methyl group compared to a primary amine, allows it to participate readily in acylation and coupling reactions.

Acylation Reactions with Carboxylic Acids and Derivatives

The N-terminal secondary amine of H-MeTyr(tBu)-OH functions as a potent nucleophile, capable of reacting with various acylating agents to form a stable amide bond. This reaction is fundamental to creating peptide bonds and other N-acyl derivatives. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid or a carboxylic acid derivative.

Common acylating agents include:

Acyl Halides (e.g., Acetyl Chloride): These are highly reactive and readily acylate the amine, often in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid.

Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, providing a good balance of reactivity and handling convenience.

Activated Esters: Carboxylic acids can be pre-activated to form species like N-hydroxysuccinimide (NHS) esters, which then react cleanly with the amine to form the amide bond.

The N-methylation of the amine can influence the kinetics of these reactions, sometimes requiring more forcing conditions or specific catalysts compared to primary amines. nih.govmonash.edu

| Acylating Agent Type | Example | Typical Conditions | Product |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride | Inert solvent (e.g., DCM), non-nucleophilic base (e.g., DIPEA) | N-Acetyl-MeTyr(tBu)-OH |

| Acid Anhydride (B1165640) | Acetic Anhydride | Inert solvent (e.g., DCM, THF), optional base | N-Acetyl-MeTyr(tBu)-OH |

| Carboxylic Acid + Activator | Boc-Ala-OH + DCC | DCM or DMF, 0°C to room temperature | Boc-Ala-MeTyr(tBu)-OH |

Coupling Reactions and Peptide Bond Formation

In the context of solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the most critical reaction of the N-terminal amine is peptide bond formation. This involves coupling the amine of H-MeTyr(tBu)-OH with the activated C-terminal carboxyl group of another amino acid. Due to the steric hindrance and reduced nucleophilicity of the N-methyl group, highly efficient coupling reagents are often required to achieve high yields and avoid side reactions. nih.govbachem.com

Aminium/uronium-based reagents such as HATU are particularly effective for coupling N-methylated amino acids. bachem.comresearchgate.netsigmaaldrich.com The mechanism involves the coupling reagent activating the carboxylic acid of the incoming amino acid, forming a highly reactive O-acylisourea or active ester intermediate. The N-terminal amine of H-MeTyr(tBu)-OH then attacks this intermediate to form the new peptide bond. youtube.com A tertiary base like N,N-diisopropylethylamine (DIPEA) is typically added to facilitate the reaction. researchgate.net

| Coupling Reagent | Abbreviation | Activating Additive (if separate) | Key Features |

|---|---|---|---|

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | None (contains HOAt moiety) | Highly efficient, low racemization, effective for hindered couplings like N-methyl amino acids. sigmaaldrich.compeptide.com |

| Dicyclohexylcarbodiimide | DCC | HOBt or OxymaPure | Forms insoluble dicyclohexylurea (DCU) byproduct, mainly used in solution phase. peptide.comkhanacademy.org |

| Diisopropylcarbodiimide | DIC | HOBt or OxymaPure | Forms soluble diisopropylurea (DIU) byproduct, suitable for solid-phase synthesis. peptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | None (contains HOBt moiety) | Effective but use has declined due to the formation of a carcinogenic byproduct. sigmaaldrich.com |

Transformations of the C-Terminal Carboxyl Group

The carboxylic acid functionality at the C-terminus is another site of versatile chemical reactivity, allowing for esterification, amidation, and reduction.

Esterification and Amidation Reactions

The carboxyl group of H-MeTyr(tBu)-OH can be converted to esters or amides through various synthetic methods.

Esterification: The formation of an ester, such as a methyl or ethyl ester, is often performed to protect the C-terminus during synthesis or to modify the compound's solubility and pharmacokinetic properties.

Acid-catalyzed Esterification (Fischer Esterification): Reacting the amino acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) yields the corresponding ester. nih.gov

Alkylating Agents: Reaction with alkyl halides can also form esters, though this is less common for amino acids.

Direct Cleavage/Esterification from Resin: In solid-phase synthesis, peptides can be cleaved from certain resins using an alcohol containing an acid like HCl, which simultaneously forms the C-terminal ester. ysu.am

Amidation: The formation of a C-terminal amide is a common modification in bioactive peptides, often crucial for their activity. nih.govnih.gov This requires activating the carboxyl group before reaction with a primary or secondary amine.

Carbodiimide-mediated Amidation: Reagents like DCC or DIC are widely used to activate the carboxylic acid, forming an O-acylisourea intermediate which is then attacked by an amine. peptide.comkhanacademy.org

Other Coupling Reagents: The same reagents used for peptide bond formation (e.g., HATU, HBTU) can be employed to form C-terminal amides by reacting the activated amino acid with an amine instead of another amino acid.

Reduction and Derivatization

The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, N-alpha-Methyl-O-tert-butyl-L-tyrosinol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Borane Reagents (e.g., BH₃·THF, BMS): Borane complexes are also effective for the reduction of carboxylic acids and are often preferred for their greater functional group tolerance compared to LiAlH₄. orgsyn.org

The resulting primary alcohol can be a synthetic target itself or serve as a handle for further derivatization, such as conversion to ethers or esters.

Stability and Reactivity of the tert-Butyl Protecting Group

The tert-butyl (tBu) group is employed as a protecting group for the phenolic hydroxyl on the tyrosine side chain. Its primary function is to prevent unwanted side reactions, such as O-acylation, during peptide synthesis. ug.edu.pl The choice of this group is dictated by its specific stability profile.

The tBu ether is characterized by its high stability under basic and nucleophilic conditions. This makes it fully compatible with the repeated use of piperidine (B6355638) for Fmoc-group removal during standard Fmoc-based solid-phase peptide synthesis. iris-biotech.de It is also stable to catalytic hydrogenation conditions used to remove benzyl-type protecting groups. ug.edu.pl

However, the tBu group is designed to be labile under strongly acidic conditions. ug.edu.plorganic-chemistry.org Cleavage occurs via a mechanism involving protonation of the ether oxygen, followed by the loss of the stable tert-butyl cation, which is then typically scavenged. stackexchange.com Trifluoroacetic acid (TFA) is the most common reagent used for this deprotection. researchgate.netacs.org A high concentration of TFA (typically 95%) in a "cleavage cocktail" containing scavengers is used at the end of a peptide synthesis to simultaneously deprotect the tBu group and cleave the peptide from the resin. iris-biotech.deacs.orgnih.gov

| Condition/Reagent | Stability of tBu Ether | Rationale/Outcome |

|---|---|---|

| Strongly Acidic (e.g., 95% TFA, HF) | Labile | Cleaved to yield free hydroxyl. Mechanism involves stable tert-butyl cation formation. researchgate.netnih.gov |

| Mildly Acidic (e.g., 1% TFA in DCM) | Generally Stable | Stable under conditions used for cleaving Mtt or Trt groups. peptide.com |

| Basic (e.g., 20% Piperidine in DMF) | Stable | Orthogonal to Fmoc-deprotection conditions. iris-biotech.de |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to cleavage of benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Z) groups. ug.edu.pl |

| Nucleophiles (e.g., Hydrazine) | Stable | Orthogonal to cleavage of Dde or ivDde groups. iris-biotech.de |

| Strong Reducing Agents (e.g., LiAlH₄) | Stable | Compatible with C-terminal carboxyl reduction. |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| H-MeTyr(tBu)-OH | N-alpha-Methyl-O-tert-butyl-L-tyrosine |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane (B109758) |

| DMF | N,N-Dimethylformamide |

| THF | Tetrahydrofuran |

| DIPEA | N,N-Diisopropylethylamine |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| DCC | Dicyclohexylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| NHS | N-hydroxysuccinimide |

| Boc-Ala-OH | N-tert-Butoxycarbonyl-L-alanine |

| LiAlH₄ | Lithium aluminum hydride |

| BH₃·THF | Borane-tetrahydrofuran complex |

| BMS | Borane dimethyl sulfide (B99878) complex |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Mtt | Methyltrityl |

| Trt | Trityl |

| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |

| Bzl | Benzyl |

| Z | Benzyloxycarbonyl |

Orthogonality with Other Protecting Groups

In complex chemical syntheses, such as the assembly of peptides, the concept of orthogonality is paramount. Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups. researchgate.net The O-tert-butyl ether of the tyrosine side chain in H-MeTyr(tBu)-OH is a cornerstone of the widely used Fmoc/tBu strategy in SPPS. iris-biotech.deseplite.com

The tBu group is characterized by its stability to the basic conditions required for the removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group, which is typically accomplished using a solution of piperidine in an organic solvent. seplite.com Furthermore, the tBu ether is resistant to the conditions used for cleaving other classes of protecting groups, such as the hydrogenolysis used to remove benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups, and the palladium-catalyzed reactions that cleave allyl-based groups like allyloxycarbonyl (Alloc). thieme-connect.de This high degree of stability allows for selective deprotection and modification at other sites of a complex molecule while the tyrosine phenol (B47542) remains masked. thieme-connect.denbinno.com The robustness of the tBu group makes it an integral part of strategies that require sequential and selective functionalization.

| Protecting Group | Typical Cleavage Reagent(s) | Cleavage Mechanism | Stability of O-tert-butyl Group |

|---|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | 20-40% Piperidine in DMF | Base-mediated (E1cB) | Stable iris-biotech.deseplite.com |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Acidolysis | Cleaved iris-biotech.debiosynth.com |

| Cbz (Benzyloxycarbonyl) | H₂, Pd/C; HBr/AcOH | Hydrogenolysis; Acidolysis | Stable to Hydrogenolysis thieme-connect.de |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, Phenylsilane | Pd(0)-catalyzed Allylic Rearrangement | Stable thieme-connect.de |

| Trt (Trityl) | 1% TFA in DCM; Acetic Acid | Mild Acidolysis | Stable thieme-connect.de |

Selective Deprotection Methodologies

The removal of the tert-butyl ether from the tyrosine side chain is most commonly achieved under strongly acidic conditions. stackexchange.com This process, known as acidolysis, involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is typically scavenged to prevent side reactions. researchgate.net

In the context of SPPS, the final deprotection step often involves a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA). thermofisher.com This single step removes the O-tert-butyl group concurrently with other acid-labile side-chain protecting groups (e.g., Boc on lysine, OtBu on aspartic acid) and cleaves the peptide from the resin support. thermofisher.com Scavengers such as water, triisopropylsilane (B1312306) (TIPS), or thioanisole (B89551) are included in the cocktail to capture the reactive carbocations generated during deprotection, thus preventing the re-alkylation of sensitive residues like tryptophan or methionine. thermofisher.com

While TFA is standard, other reagents can effect this transformation. Lewis acids, in combination with nucleophiles, have been explored for milder deprotection of tBu ethers. For instance, systems like cerium(III) chloride/sodium iodide (CeCl₃·7H₂O/NaI) have shown efficacy in cleaving tert-butyl esters and may have applicability for ethers under specific conditions. researchgate.netorganic-chemistry.org Additionally, aqueous phosphoric acid has been reported as a mild and selective reagent for the deprotection of tert-butyl ethers and esters, tolerating other sensitive groups. organic-chemistry.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% H₂O, 2.5% TIPS | Standard for global deprotection in SPPS; scavengers prevent side reactions. thermofisher.com |

| HCl | 4M HCl in Dioxane or Acetonitrile (B52724) | Strong protic acid, effective for cleavage. researchgate.net |

| Er(OTf)₃ (Erbium triflate) | Catalytic amount, MeOH, MW irradiation | Lewis acid-catalyzed deprotection. organic-chemistry.org |

| Aqueous Phosphoric Acid | 85% H₃PO₄ in H₂O | Reported as a mild and selective reagent. organic-chemistry.org |

| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Effective for tBu esters; potential for ethers. researchgate.netorganic-chemistry.org |

Reactions Involving the Aromatic Ring System of the Tyrosine Moiety

The phenolic side chain of tyrosine is electron-rich, making it susceptible to a variety of chemical transformations. nih.gov The presence of the O-tert-butyl group in H-MeTyr(tBu)-OH modifies this reactivity. The ether oxygen acts as a strong electron-donating group through resonance, activating the aromatic ring toward electrophilic attack, primarily at the ortho and para positions relative to the ether. wikipedia.org

Electrophilic Aromatic Substitution

The O-tert-butyl group is a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.org This directing effect is due to the ability of the ether oxygen's lone pairs to stabilize the positively charged intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.org

Common EAS reactions such as halogenation, nitration, and sulfonation can be performed on the protected tyrosine ring. For example, reaction with chlorine (Cl₂) can lead to the formation of 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine derivatives, demonstrating the strong directing effect to the ortho positions. researchgate.net Similarly, iodination can be achieved using an electrophilic iodine source, a reaction that is biologically relevant in the synthesis of thyroid hormones from tyrosine. pressbooks.pub While the O-tert-butyl group strongly activates the ortho positions (C3 and C5), the steric bulk of the protecting group itself may influence the regioselectivity, potentially favoring substitution at the less hindered C3/C5 positions over direct interaction with very large electrophiles.

| Reaction | Electrophile Source | Typical Product(s) | Reference |

|---|---|---|---|

| Chlorination | Cl₂ or N-chlorosuccinimide (NCS) | 3-chloro and 3,5-dichloro derivatives | researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | 3-nitro derivative | pressbooks.pub |

| Iodination | I₂ / Oxidizing Agent (e.g., H₂O₂) | 3-iodo and 3,5-diiodo derivatives | pressbooks.pub |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-sulfonic acid derivative | organicchemistrytutor.com |

Functionalization Strategies

Beyond classical EAS, the protected aromatic ring of Tyr(tBu) can be modified using modern synthetic methodologies, enabling the introduction of diverse functionalities. These strategies often leverage transition-metal catalysis or directed metalation to achieve high regioselectivity.

Palladium-Catalyzed C-H Functionalization: Late-stage functionalization of peptides containing protected tyrosine has been achieved using palladium catalysis. By employing a directing group, such as a 2-pyridyloxy group temporarily installed on the phenol, C-H bonds ortho to the oxygen can be selectively activated. This allows for reactions like acetoxylation, which can be tuned to yield either mono- or diacetoxylated products, providing access to L-DOPA peptidomimetics. ehu.esresearchgate.net Other Pd-catalyzed transformations include ortho-olefination and acylation, significantly expanding the chemical space accessible from tyrosine derivatives. nih.gov

Directed ortho Metalation (DoM): The ether oxygen of the Tyr(tBu) side chain can act as a directed metalation group (DMG). wikipedia.org Treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) can selectively deprotonate one of the ortho positions (C3 or C5). baranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new substituent with high regiocontrol. wikipedia.org

Palladium-Catalyzed Allylic Alkylation: The phenolic oxygen itself can be a site of reaction. Palladium-catalyzed allylic alkylation using π-allylpalladium complexes, generated from precursors like allylic acetates, has been used to O-alkylate tyrosine residues. nih.govscite.ai While this modifies the protecting group rather than the ring, it represents another pathway for functionalization at the tyrosine side chain.

| Strategy | Key Reagents/Catalyst | Transformation | Reference |

|---|---|---|---|

| Directed C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂, Directing Group | Ortho-acetoxylation of the aromatic ring | ehu.esresearchgate.net |

| Directed C-H Olefination | Pd(OAc)₂, Acrylate, Oxidant | Ortho-alkenylation of the aromatic ring | nih.gov |

| Directed ortho Metalation (DoM) | sec-BuLi, TMEDA; then Electrophile (E⁺) | Ortho-lithiation followed by reaction with E⁺ | wikipedia.orgbaranlab.org |

| O-Allylic Alkylation | Pd(OAc)₂, Allyl Acetate (B1210297) | Alkylation at the phenolic oxygen | nih.govscite.ai |

Applications of H Metyr Tbu Oh in Complex Chemical Synthesis

Role as a Key Building Block in Peptide Synthesis

H-MeTyr(tBu)-OH is extensively utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. chemimpex.comcaymanchem.com The Fmoc/tBu strategy is a widely adopted methodology in SPPS, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the N-terminus, and acid-labile groups like tert-butyl (tBu) protect reactive side chains. nih.govspringernature.comresearchgate.net H-MeTyr(tBu)-OH, often used in its Fmoc-protected form (Fmoc-MeTyr(tBu)-OH), integrates seamlessly into this strategy. The tert-butyl ether protecting the tyrosine hydroxyl group is stable to the basic conditions used for Fmoc group removal (typically piperidine) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the solid support. nbinno.com This orthogonality is crucial for the selective and controlled synthesis of complex peptides.

The incorporation of N-methylated amino acids, such as H-MeTyr(tBu)-OH, into peptide chains offers several advantages. N-methylation can significantly enhance the pharmacokinetic properties of therapeutic peptides by increasing their resistance to enzymatic degradation by proteases. nbinno.comresearchgate.netresearchgate.net This modification also improves cell permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity. nbinno.comresearchgate.netnih.gov

Incorporation into Peptidomimetics and Modified Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. H-MeTyr(tBu)-OH is a valuable precursor in the synthesis of peptidomimetics. researchgate.net The introduction of the N-methyl group alters the peptide backbone, which can lead to analogues with enhanced stability and novel biological activities, such as enzyme inhibitors or receptor antagonists. researchgate.netnih.gov

The synthesis of these modified peptides often employs solid-phase techniques where Fmoc-MeTyr(tBu)-OH is a key building block. chemimpex.comnih.gov For instance, the synthesis of diketopiperazine-based β-turn mimetics has been achieved through solid-phase strategies that can incorporate such modified amino acids. mdpi.com The compatibility of Fmoc-protected N-methylated amino acids with standard SPPS protocols has been demonstrated, facilitating their broader use in creating diverse peptidomimetic libraries. nih.gov

Contributions to Conformational Control in Peptide Structures

N-methylation of the peptide backbone has a profound impact on the conformational preferences of the resulting peptide. nbinno.com The presence of the methyl group on the amide nitrogen restricts rotation around the C-N bond, influencing the local and global conformation of the peptide chain. nbinno.comnih.gov This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. researchgate.netnih.gov

Spectroscopic and X-ray diffraction studies on model dipeptides have shown that N-methylation can induce a strong preference for specific folded conformations. researchgate.net For example, in homochiral sequences, N-methylation can favor a βVI-turn, which contains a cis amide bond. researchgate.net This ability to dictate conformation is a powerful tool in rational drug design, allowing for the creation of peptides with predefined three-dimensional structures to optimize binding to biological targets. The conformational rigidity imparted by N-methylation can also play a role in the enhanced cell-penetrative ability of certain peptides. nih.gov

Utilization in Non-Peptidic Organic Synthesis

While the primary application of H-MeTyr(tBu)-OH is in peptide chemistry, its utility extends to the realm of non-peptidic organic synthesis, where it serves as a valuable chiral starting material.

Precursor for Advanced Organic Intermediates

H-MeTyr(tBu)-OH and its derivatives are considered key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). nbinno.comnbinno.com The inherent chirality and functionality of this compound make it an attractive starting point for the synthesis of enantiomerically pure molecules. The protected tyrosine scaffold can be chemically modified through various organic reactions to generate advanced intermediates for drug development and other applications. nbinno.com The stability and predictable reactivity of the protected form, Fmoc-Tyr(tBu)-OH, streamline synthetic routes and reduce the need for extensive purification, which is a significant advantage in pharmaceutical manufacturing. nbinno.com

Role in Chiral Auxiliary or Ligand Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While direct evidence of H-MeTyr(tBu)-OH being used as a chiral auxiliary is not prevalent in the reviewed literature, amino acid derivatives, in general, are widely employed for this purpose. mdpi.com The chiral backbone of H-MeTyr(tBu)-OH makes it a potential candidate for the development of novel chiral auxiliaries.

More significantly, tyrosine and its derivatives are used in the synthesis of chiral ligands for asymmetric catalysis. acs.org Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules. nih.gov The synthesis of conformationally-constrained tyrosine analogues has been reported as potential scaffolds for ligands targeting specific biological molecules. acs.org The structural features of H-MeTyr(tBu)-OH could be leveraged to design and synthesize novel P,N-ligands or other types of chiral ligands for transition-metal-catalyzed asymmetric reactions. nih.gov

Methodological Advancements Facilitated by H-MeTyr(tBu)-OH

The use of H-MeTyr(tBu)-OH and other N-methylated amino acids has spurred methodological advancements in peptide synthesis, particularly in addressing the challenge of synthesizing "difficult sequences." nih.govresearchgate.netresearchgate.net These are peptide sequences that are prone to aggregation during SPPS, leading to low yields and purity. The incorporation of N-methylated residues can disrupt the interchain hydrogen bonding that leads to aggregation, thereby improving the efficiency of the synthesis. researchgate.net

Development of Novel Coupling Reagents or Strategies

The incorporation of N-methylated amino acids like H-MeTyr(tBu)-OH into a peptide sequence is a well-known challenge in solid-phase peptide synthesis (SPPS). The presence of the methyl group on the amide nitrogen atom significantly increases steric hindrance, which can slow down the coupling reaction and lead to incomplete acylation. This challenge has directly influenced the development and application of more potent coupling reagents and specialized strategies to ensure efficient peptide bond formation. uni-kiel.debachem.com

While H-MeTyr(tBu)-OH is not a component of coupling reagents themselves, its structural properties serve as a benchmark for testing the efficacy of new activation methods. The need to incorporate such sterically demanding residues has driven a shift from standard carbodiimide-based methods to more advanced onium salt-based reagents. uni-kiel.desigmaaldrich.com Reagents like HATU, HBTU, and COMU are often preferred for coupling N-methylated amino acids because they form highly reactive activated esters capable of overcoming the steric barrier. bachem.comresearchgate.netpeptide.com

Research into coupling strategies for hindered amino acids has revealed that factors beyond the choice of reagent, such as solvent, temperature, and reaction time, are critical. For instance, microwave-assisted coupling has emerged as a powerful strategy to accelerate the acylation of N-methylated residues, including H-MeTyr(tBu)-OH, by providing localized, rapid heating that drives the reaction to completion. springernature.com The difficulties associated with H-MeTyr(tBu)-OH have thus spurred innovation, leading to the refinement of synthetic protocols that are now widely applied to the synthesis of other complex and sterically hindered peptides.

| Coupling Reagent | Full Name | Class | Key Characteristics for Hindered Coupling |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Forms highly reactive OAt-esters; very fast reaction rates and low racemization. sigmaaldrich.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Forms OBt-esters; efficient and widely used, but generally less reactive than HATU for N-methylated residues. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Based on OxymaPure®, it offers high coupling efficiency comparable to HATU with improved safety and solubility profiles. bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Forms OBt-esters; does not cause guanidinylation of the free N-terminus, a potential side reaction with uronium salts. sigmaaldrich.com |

Contributions to Protecting Group Chemistry

The compound H-MeTyr(tBu)-OH is a quintessential example of the application of orthogonal protecting group strategies, a cornerstone of modern peptide synthesis. bham.ac.uk Its structure incorporates two key protective features: the O-tert-butyl (tBu) ether on the tyrosine side-chain and the N-methyl group on the peptide backbone.

The O-tert-butyl (tBu) Group: The primary role of the tBu group is to mask the reactive phenolic hydroxyl group of the tyrosine side chain. creative-peptides.com This prevents undesired side reactions during peptide synthesis, such as O-acylation. The tBu group is specifically chosen for its stability under the basic conditions required for the removal of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group (typically treatment with piperidine). iris-biotech.de However, it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. peptide.compeptide.com This differential stability is the essence of the Fmoc/tBu orthogonal strategy, allowing for selective deprotection and controlled, stepwise synthesis. iris-biotech.desigmaaldrich.com The use of tBu ethers for protecting hydroxyl groups on tyrosine, serine, and threonine is a standard and crucial practice in Fmoc-based SPPS. peptide.comstackexchange.com

The N-methyl Group: The N-methyl group is a permanent modification rather than a temporary protecting group. However, in the context of synthesis, it profoundly influences the chemistry. By replacing an amide proton, it "protects" the peptide backbone from forming certain hydrogen-bonded secondary structures (e.g., β-sheets) during synthesis, which can improve solubility and prevent aggregation of the growing peptide chain. More importantly from a biological perspective, N-methylation confers resistance to enzymatic degradation by proteases, enhancing the metabolic stability and bioavailability of the final peptide therapeutic. nih.govnih.govnbinno.com The incorporation of this feature via a pre-formed building block like H-MeTyr(tBu)-OH is a key contribution to the field, simplifying the synthesis of peptides with enhanced drug-like properties. chemimpex.com

The availability of building blocks like H-MeTyr(tBu)-OH, which combine side-chain and backbone modifications, allows chemists to construct highly complex and functional peptides with precision. This represents a significant contribution to protecting group chemistry by providing versatile tools that enable advanced synthetic strategies.

| Group | Function | Protected Moiety | Removal Conditions | Stability |

|---|---|---|---|---|

| tert-Butyl (tBu) | Side-chain protection | Tyrosine hydroxyl group | Strong acid (e.g., TFA). peptide.com | Stable to bases (e.g., piperidine). iris-biotech.de |

| Fmoc | Temporary Nα-protection during SPPS | Alpha-amino group | Base (e.g., 20% piperidine (B6355638) in DMF). creative-peptides.com | Stable to acids used for tBu removal. |

| N-methyl | Permanent backbone modification | Alpha-amino group (amide nitrogen in peptide) | Permanent; not removed. | Confers proteolytic stability. nbinno.com |

Advanced Spectroscopic and Structural Characterization Methodologies for H Metyr Tbu Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of H-MeTyr(tBu)-OH in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the precise arrangement of protons and carbons and their through-bond and through-space relationships.

The ¹H NMR spectrum of H-MeTyr(tBu)-OH provides distinct, interpretable signals for each unique proton environment within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides connectivity data.

A key feature in the spectrum of H-MeTyr(tBu)-OH is the signal from the tert-butyl protecting group. The nine equivalent protons of the (CH₃)₃C- group appear as a sharp, intense singlet in a spectral region typically free from other amino acid signals (around 1.3 ppm). acs.org This signal serves as an excellent NMR tag due to its high signal-to-noise ratio. acs.org

The aromatic protons on the tyrosine ring typically appear as two distinct doublets between 6.8 and 7.2 ppm, characteristic of a para-substituted benzene (B151609) ring. The α-proton (α-H) signal is found further downfield, while the adjacent β-protons (β-CH₂) appear as a multiplet. The N-methyl group (N-CH₃) gives rise to a singlet, typically observed around 2.3-2.8 ppm.

Table 1: Representative ¹H NMR Data for H-MeTyr(tBu)-OH Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. Coupling constants (J) are in Hertz (Hz). Values are predictive and can vary based on solvent and concentration.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) |

| tert-Butyl (-C(CH₃)₃) | ~1.31 | singlet | - |

| N-Methyl (-NHCH₃) | ~2.75 | singlet | - |

| β-CH₂ | ~3.05 - 3.20 | multiplet | - |

| α-CH | ~4.10 | multiplet | - |

| Aromatic (Ar-H) | ~6.90 | doublet | ~8.5 |

| Aromatic (Ar-H) | ~7.15 | doublet | ~8.5 |

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in H-MeTyr(tBu)-OH, offering a complementary and confirmatory dataset to the ¹H NMR. udel.edu The chemical shifts span a wider range than in proton NMR, leading to less signal overlap. libretexts.org

Key signals include the carbonyl carbon (C=O) of the carboxylic acid, which is the most deshielded, appearing around 170-175 ppm. libretexts.org The aromatic carbons resonate between 115-158 ppm. The quaternary carbon of the tert-butyl ether linkage (O-C(CH₃)₃) is found around 78 ppm, while the methyl carbons of this group appear as a strong signal near 29 ppm. oregonstate.edu The aliphatic α-carbon, β-carbon, and N-methyl carbon have characteristic shifts in the 30-65 ppm range.

Table 2: Representative ¹³C NMR Data for H-MeTyr(tBu)-OH Note: Chemical shifts (δ) are reported in ppm. Values are predictive and can vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted δ (ppm) |

| tert-Butyl (-C(C H₃)₃) | ~28.8 |

| N-Methyl (-NHC H₃) | ~34.5 |

| β-C | ~36.0 |

| α-C | ~62.5 |

| tert-Butyl Quaternary (C (CH₃)₃) | ~78.5 |

| Aromatic C-H | ~124.5 |

| Aromatic C-H | ~131.0 |

| Aromatic C (ipso) | ~132.0 |

| Aromatic C-O | ~155.0 |

| Carbonyl (COOH) | ~173.0 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for the unambiguous assignment of all signals and confirmation of the molecular structure. scielo.org.mxuniversiteitleiden.nl

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For H-MeTyr(tBu)-OH, a key cross-peak would be observed between the α-CH proton and the diastereotopic β-CH₂ protons, confirming the amino acid backbone connectivity. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining conformation. uzh.ch Expected correlations would include those between the N-methyl protons and the α-proton, as well as between the β-protons and the adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.net This experiment definitively links the proton and carbon assignments, for instance, matching the α-H signal with the α-C signal and the aromatic protons with their respective carbons. researchgate.net

From the tert-butyl protons to the quaternary ether carbon and the adjacent aromatic carbon.

From the N-methyl protons to the α-carbon.

From the α-proton to the carbonyl carbon.

From the aromatic protons to various other carbons in the benzene ring.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a high-sensitivity analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. sigmaaldrich.com

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million. rsc.org This precision allows for the unambiguous determination of the elemental formula of H-MeTyr(tBu)-OH (C₁₄H₂₁NO₃). For analysis, the molecule is typically protonated to form the [M+H]⁺ ion.

The theoretical monoisotopic mass of the [M+H]⁺ ion for C₁₄H₂₁NO₃ is calculated to be 252.1600 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity and purity. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that reveals structural details. nih.gov The fragmentation of the H-MeTyr(tBu)-OH molecular ion is predictable based on established chemical principles. libretexts.org

Common fragmentation pathways include:

Loss of the tert-butyl group: A major fragmentation pathway is the cleavage of the ether bond to lose a stable tert-butyl cation ((CH₃)₃C⁺, m/z 57) or isobutylene (B52900) ((CH₃)₂C=CH₂, 56 Da), leaving a hydroxylated N-methyl tyrosine fragment.

Decarboxylation: Loss of the carboxylic acid group, often as CO₂ (44 Da) or HCOOH (46 Da), is a common fragmentation for amino acids.

Cleavage of the amino acid backbone: The bond between the α-carbon and the β-carbon can cleave, leading to characteristic iminium ions. The fragment corresponding to the benzylic cation (m/z 148) resulting from the loss of the amino acid portion is also expected.

Table 3: Predicted Major Fragment Ions for H-MeTyr(tBu)-OH in ESI-MS/MS

| m/z (Da) | Identity | Fragmentation Pathway |

| 252.16 | [M+H]⁺ | Parent Ion |

| 196.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 179.07 | [M+H - C₄H₉O]⁺ | Loss of tert-butanol |

| 148.07 | [H₂C=C(C₆H₄OC(CH₃)₃)]⁺ | Cleavage at Cα-Cβ bond |

| 104.08 | [CH(NHCH₃)COOH]⁺ | Iminium ion after loss of benzyl (B1604629) moiety |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation |

Table 4: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Systematic Name |

| H-MeTyr(tBu)-OH | (S)-2-(methylamino)-3-(4-(tert-butoxy)phenyl)propanoic acid |

| Tby | O-tert-Butyltyrosine |

| Fmoc-N-Me-L-Tyr(tBu)-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid |

| O-tert-Butyl-L-tyrosine methyl ester | methyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. savemyexams.comutoronto.ca When monochromatic light interacts with a molecule, IR spectroscopy measures the frequencies at which the molecule absorbs the light, corresponding to vibrations that cause a change in the molecular dipole moment. savemyexams.com Conversely, Raman spectroscopy measures the light scattered inelastically from the molecule, with the frequency shifts corresponding to vibrations that cause a change in the molecule's polarizability. utoronto.cauliege.be Because their selection rules are different, these two techniques are often complementary. utoronto.ca

For H-MeTyr(tBu)-OH, a protected amino acid, its structure comprises several key functional groups: a carboxylic acid, a secondary amine, a tert-butyl ether, an aromatic ring, and various alkyl groups. Each of these groups exhibits characteristic vibrational frequencies in IR and Raman spectra. chem21labs.comlibretexts.orgpcbiochemres.com

The carboxylic acid group is identifiable by a very broad O-H stretching band in the IR spectrum, typically found between 2500 and 3300 cm⁻¹. libretexts.orgucla.edu This broadening is due to extensive hydrogen bonding in the solid state. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption in the IR spectrum, generally in the 1710–1780 cm⁻¹ region. libretexts.orgspectroscopyonline.com The C-O stretch of the acid is also observable between 1210 and 1320 cm⁻¹. libretexts.org

The secondary amine (N-H) group's stretching vibration appears as a moderate band in the 3300–3500 cm⁻¹ region. The N-H bending vibration can be observed around 1550-1650 cm⁻¹. The tert-butyl ether group is characterized by a strong C-O-C stretching vibration, which typically appears in the 1000–1300 cm⁻¹ range in the IR spectrum. savemyexams.com Aromatic C=C bond stretching vibrations within the tyrosine ring produce several moderate to weak peaks in the 1450–1650 cm⁻¹ region. savemyexams.coms-a-s.org Aliphatic C-H stretching from the methyl and tert-butyl groups are expected just below 3000 cm⁻¹, in the 2850–2950 cm⁻¹ range. ucla.edu

In Raman spectroscopy, non-polar bonds with easily polarizable electron clouds tend to produce strong signals. utoronto.ca Therefore, the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the C=C bonds of the alkene (if present) are typically strong. s-a-s.orguci.edu In contrast, the highly polar O-H and C=O groups that are strong in the IR spectrum are often weak in the Raman spectrum. utoronto.ca

Table 1: Predicted Vibrational Spectroscopy Peaks for H-MeTyr(tBu)-OH

| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid | O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O | Stretch | 1710 - 1780 | Strong | Weak to Medium |

| Carboxylic Acid | C-O | Stretch | 1210 - 1320 | Strong | Weak |

| Secondary Amine | N-H | Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic Ring | C=C | Stretch | 1450 - 1650 | Medium, Multiple Peaks | Strong |

| Aromatic Ring | C-H | Stretch | ~3030 | Variable | Strong |

| Ether | C-O-C | Stretch | 1000 - 1300 | Strong | Weak |

| Alkyl Groups | C-H | Stretch | 2850 - 2950 | Medium to Strong | Medium to Strong |

| tert-Butyl Group | C-C | Stretch | 750 - 1100 | Medium | Strong |

X-ray Crystallography for Solid-State Structural Determination

For a molecule like H-MeTyr(tBu)-OH, a single-crystal X-ray structure would provide invaluable information. It would unambiguously confirm the covalent structure and relative stereochemistry. Furthermore, it would reveal the molecule's preferred conformation in the solid state and provide insight into the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. cam.ac.ukmdpi.com Hydrogen bonds involving the carboxylic acid donor and acceptor sites, as well as the N-H group, would be particularly important in defining the crystal lattice. scielo.org.mxnih.gov

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. nih.gov For organic molecules like protected amino acids, several standard techniques are employed. orientjchem.orgissnationallab.org

Slow Evaporation: This is the most common and simplest method. orientjchem.orgresearchgate.net A saturated or near-saturated solution of H-MeTyr(tBu)-OH is prepared in a suitable solvent or solvent mixture. The container is left partially open, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to nucleate and grow. orientjchem.org The choice of solvent is crucial and is often determined empirically.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. libretexts.org The solubility of the compound decreases as the temperature drops, leading to crystallization. Placing the solution in a thermally insulated container can achieve the slow cooling necessary for the growth of large, well-ordered crystals. libretexts.org

Vapor Diffusion: This technique involves two chambers. A small volume of the concentrated compound solution is placed in one chamber, which is then sealed inside a larger chamber containing a solvent in which the compound is less soluble (the precipitant). nih.gov Vapor of the precipitant slowly diffuses into the compound solution, reducing the compound's solubility and inducing crystallization.

Liquid-Liquid Diffusion (Counter-diffusion): In this method, a solution of the compound is carefully layered over a less dense solution of a precipitant, or the two solutions are allowed to meet through a gel or capillary. nih.gov Crystallization occurs at the interface where the two liquids slowly mix.

The conformation of H-MeTyr(tBu)-OH in the solid state is dictated by a balance between intramolecular steric constraints and intermolecular packing forces, primarily hydrogen bonding. mdpi.comresearchgate.net The bulky tert-butyl group on the phenolic oxygen imposes significant steric hindrance, influencing the orientation of the side chain relative to the amino acid backbone. Similarly, the N-methyl group restricts rotation around the N-Cα bond compared to a non-methylated amino acid.

Chiroptical Spectroscopy in Stereochemical Assignment